Vitamin K
Overview
Description
Vitamin K is a family of structurally similar, fat-soluble vitamers found in foods and marketed as dietary supplements. The human body requires this compound for the post-synthesis modification of certain proteins that are essential for blood coagulation and for controlling the binding of calcium in bones and other tissues . The this compound family includes two natural vitamers: vitamin K1 (phylloquinone) and vitamin K2 (menaquinone) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitamin K1 (phylloquinone) can be synthesized through a multi-step process involving the condensation of 2-methyl-1,4-naphthoquinone with phytol . The reaction conditions typically involve the use of strong acids or bases to facilitate the condensation reaction.
Vitamin K2 (menaquinone) is generally produced by bacterial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert plant-derived phylloquinone into menaquinone .
Industrial Production Methods
Industrial production of vitamin K1 involves the extraction of phylloquinone from plant sources, particularly green leafy vegetables. The extracted compound is then purified using chromatographic techniques . For vitamin K2, industrial production relies on the fermentation of specific bacterial strains, followed by extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Vitamin K undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide.
Reduction: The epoxide form can be reduced back to the active quinone form.
Substitution: Various substituents can be added to the quinone ring to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles under acidic or basic conditions.
Major Products
Oxidation: this compound epoxide.
Reduction: Active quinone form of this compound.
Substitution: Various substituted quinones depending on the reagents used.
Scientific Research Applications
Vitamin K has a wide range of scientific research applications:
Chemistry: Used as a cofactor in various enzymatic reactions.
Biology: Essential for the post-translational modification of proteins involved in blood coagulation.
Medicine: Used to treat this compound deficiency and as an antidote for warfarin overdose.
Industry: Incorporated into dietary supplements and fortified foods
Mechanism of Action
Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which modifies glutamate residues in certain proteins to form gamma-carboxyglutamate. This modification allows the proteins to bind calcium ions, which is essential for their biological activity . The primary molecular targets are the clotting factors II, VII, IX, and X .
Comparison with Similar Compounds
Vitamin K is unique in its role in blood coagulation and calcium binding. Similar compounds include:
Vitamin E: Another fat-soluble vitamin, but primarily acts as an antioxidant.
Vitamin D: Involved in calcium metabolism but does not play a direct role in blood coagulation.
Vitamin A: Fat-soluble and involved in vision and immune function
This compound’s uniqueness lies in its dual role in both blood coagulation and bone health, which is not shared by the other fat-soluble vitamins .
Biological Activity
Vitamin K is a crucial fat-soluble vitamin that plays a significant role in various biological processes, particularly in the regulation of blood coagulation, bone metabolism, and cardiovascular health. This article delves into the biological activity of this compound, its mechanisms of action, and its significance in human health, supported by data tables and case studies.
Overview of this compound
This compound exists in several forms, primarily as phylloquinone (K1) and menaquinones (K2). The biological activity of this compound is largely attributed to its naphthoquinone ring structure, which serves as a cofactor for enzymes involved in the post-translational modification of proteins.
Key Functions
- Blood Coagulation : this compound is essential for the synthesis of clotting factors II (prothrombin), VII, IX, and X.
- Bone Health : It promotes the synthesis of osteocalcin, a protein involved in bone mineralization.
- Cardiovascular Health : this compound helps prevent vascular calcification by regulating matrix Gla protein (MGP) activity.
This compound functions primarily through the γ-carboxylation of glutamic acid residues on specific proteins. This modification is critical for the activity of this compound-dependent proteins (VKDPs). The active form of this compound, hydroquinone, is produced from quinone by enzymes such as this compound epoxide reductase (VKOR) .
The this compound Cycle
The this compound cycle allows for the recycling of this compound after it has been used in carboxylation reactions. This cycle involves several steps:
- Carboxylation : Glutamic acid residues are converted to γ-carboxyglutamic acid (Gla).
- Oxidation : Hydroquinone is oxidized to epoxide.
- Reduction : Epoxide is reduced back to hydroquinone, allowing for repeated use .
Biological Activity Data
The following table summarizes the biological activities associated with different forms of this compound:
Form | Primary Function | Mechanism of Action |
---|---|---|
Phylloquinone | Blood coagulation | Acts as a cofactor for clotting factors |
MK-4 | Bone metabolism | Stimulates osteocalcin production |
MK-7 | Cardiovascular health | Inhibits vascular calcification |
Case Studies
- Osteoporosis Prevention : A study demonstrated that higher dietary intake of vitamin K2 was associated with increased bone mineral density in postmenopausal women. This suggests a protective role against osteoporosis .
- Cardiovascular Health : Research indicated that adequate levels of this compound are linked to reduced arterial stiffness and lower risk of cardiovascular diseases. This compound's role in inhibiting vascular calcification was highlighted as a key mechanism .
- Cancer Research : Emerging studies suggest that this compound may have anti-cancer properties by modulating cell proliferation and apoptosis in certain cancer types. For instance, MK-4 has shown potential in inhibiting the growth of prostate cancer cells .
Properties
IUPAC Name |
2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-LKUDQCMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |
Record name | Vitamin K | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin K semiquinone radical | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phylloquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vitamin K | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vitamin K | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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